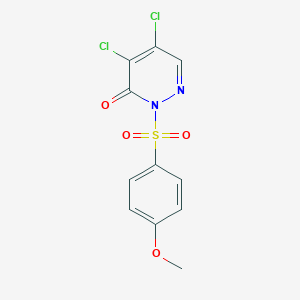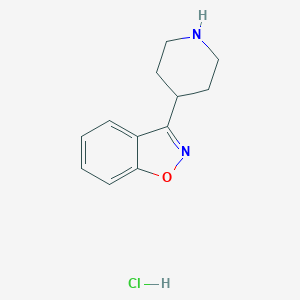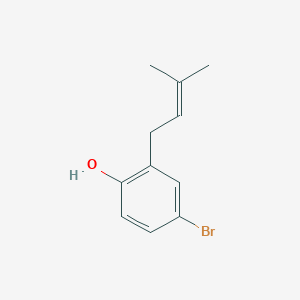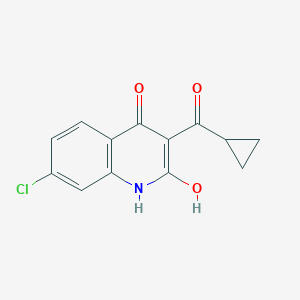
7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antioxidant and Prooxidant Effects
- 7-Chloro-4-hydroxyquinoline (CQ) exhibits antioxidant effects against free-radical-induced peroxidation. This compound has potential applications in minimizing oxidative stress in biological systems. Notably, CQ's activity as an antioxidant or prooxidant is influenced by its distribution status within a reaction system, such as when packaged in dipalmitoyl phosphatidylcholine vesicles (Liu, Han, Lin, & Luo, 2002).
Cytotoxic Activity
- The cytotoxic activity of various derivatives of 3-hydroxyquinolin-4(1H)-one, which includes the subject compound, has been studied. These derivatives have shown effectiveness against cancer cell lines, suggesting potential applications in cancer treatment (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014).
Synthesis and Potential in Drug Development
- 7-Hydroxyquinolin-2(1H)-one derivatives are integral in the synthesis of drugs like brexpiprazole, used for treating schizophrenia and major depressive disorder. The compound provides a key intermediate for these therapeutic agents, highlighting its significance in pharmaceutical synthesis (Reddy, Reddy, Reddy, Kasturaiah, & Yadagiri, 2018).
Antibacterial and Antitumor Properties
- Novel derivatives of 1,3,4-oxadiazole associated with quinolone, including the compound , have been synthesized and shown to possess significant antibacterial and cytotoxic activities. These properties suggest their potential use in developing new antibacterial and antitumor agents (Sudeesh & Gururaja, 2017).
Magnetic, Luminescent, and Photochromic Properties
- Derivatives of 7-chloro-4-hydroxyquinoline have been studied for their magnetic, luminescent, and photochromic properties. These findings have implications for the development of materials with potential applications in areas like molecular electronics and photonics (Wang, Wang, Zhang, Shen, Jiang, Cui, & Gao, 2016); (Voloshin, Chernyshev, Bezuglyi, Metelitsa, Voloshina, & Minkin, 2008).
Safety And Hazards
Zukünftige Richtungen
Given the limited information available on 7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one, future research could focus on its synthesis, properties, and potential applications. This could include exploring its potential biological activities, similar to those found in other heterocyclic compounds .
Eigenschaften
IUPAC Name |
7-chloro-3-(cyclopropanecarbonyl)-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-7-3-4-8-9(5-7)15-13(18)10(12(8)17)11(16)6-1-2-6/h3-6H,1-2H2,(H2,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEFWCFPCLDOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715805 | |
| Record name | 7-Chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one | |
CAS RN |
151057-13-5 | |
| Record name | 7-Chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



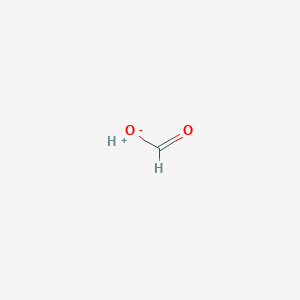
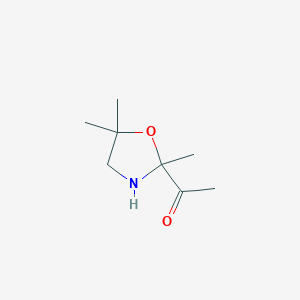
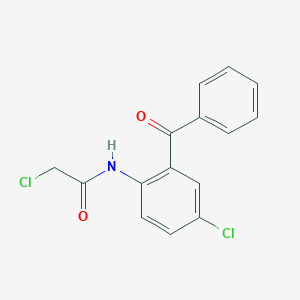
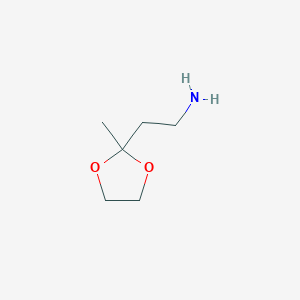


![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)


